2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride is an organic compound that features a biphenyl group attached to an aminoacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride typically involves the reaction of 4-bromomethylbiphenyl with glycine in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl amines.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-(4-morpholinyl)acetamide
- 2-[1,1′-Biphenyl]-4-yl-2-oxoethyl benzoate
- 1-(2-(1,1’-Biphenyl)-4-yl-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide
Uniqueness
2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides a rigid and planar structure, while the aminoacetamide moiety offers potential sites for further functionalization and interaction with biological targets .
Eigenschaften
Molekularformel |
C15H17ClN2O |
---|---|
Molekulargewicht |
276.76 g/mol |
IUPAC-Name |
2-[(4-phenylphenyl)methylamino]acetamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c16-15(18)11-17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,17H,10-11H2,(H2,16,18);1H |
InChI-Schlüssel |
ZBCGMJIZXZAYBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.